Thrombin B-Chain (147-158) (human)

Description

BenchChem offers high-quality Thrombin B-Chain (147-158) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thrombin B-Chain (147-158) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

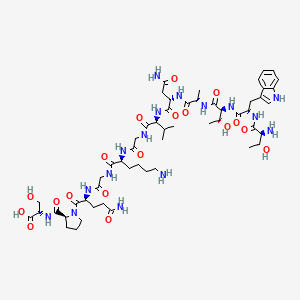

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)/t26-,27+,28+,32-,33-,34-,35-,36-,37-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCXQMYPWXSLIZ-PSRDDEIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N16O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thrombin B-Chain (147-158) (human)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the human Thrombin B-Chain (147-158) peptide, with the sequence TWTANVGKGQPS. This dodecapeptide is a synthetic fragment of the thrombin B-chain and acts as a competitive inhibitor of the interaction between thrombin and thrombomodulin. By blocking this interaction, the peptide effectively attenuates the anticoagulant functions of the thrombin-thrombomodulin complex, primarily the activation of Protein C. Furthermore, this peptide has been demonstrated to inhibit the procoagulant activities of thrombin, including the cleavage of fibrinogen, activation of Factor V, and induction of platelet aggregation. This guide details the underlying signaling pathways, provides a compilation of the quantitative inhibitory data, and outlines the experimental protocols used to characterize the peptide's activity.

Introduction

Thrombin is a multifunctional serine protease that plays a central role in hemostasis. It exhibits both procoagulant and anticoagulant properties. Its procoagulant functions include the conversion of fibrinogen to fibrin, leading to clot formation, and the activation of platelets and coagulation Factors V and VIII.[1] Conversely, when thrombin binds to the endothelial cell receptor thrombomodulin, its substrate specificity shifts towards an anticoagulant profile, most notably the activation of Protein C.[2] Activated Protein C (APC), in conjunction with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating further thrombin generation.[3]

The Thrombin B-Chain (147-158) peptide, with the amino acid sequence H-Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser-OH, corresponds to a region on the thrombin B-chain that is critical for its interaction with thrombomodulin.[4][5] As a synthetic peptide, it serves as a valuable research tool for dissecting the molecular interactions governing thrombin's dual roles and represents a potential lead for the development of novel anticoagulant or procoagulant therapeutics.

Mechanism of Action

The primary mechanism of action of the Thrombin B-Chain (147-158) peptide is the competitive inhibition of the binding of thrombin to thrombomodulin.[4] This interaction is crucial for the conformational changes in thrombin that switch its enzymatic activity from procoagulant to anticoagulant. By occupying the thrombomodulin-binding site on thrombin, the peptide prevents the formation of the thrombin-thrombomodulin complex.

Inhibition of the Anticoagulant Pathway

The formation of the thrombin-thrombomodulin complex is the rate-limiting step in the activation of Protein C.[2] The Thrombin B-Chain (147-158) peptide, by preventing this complex formation, directly inhibits the activation of Protein C. This leads to a reduction in the levels of activated Protein C, thereby diminishing the inactivation of Factors Va and VIIIa and maintaining a procoagulant state.

Inhibition of Procoagulant Activities

Interestingly, the thrombomodulin-binding site on thrombin overlaps with binding sites for its procoagulant substrates. Consequently, the Thrombin B-Chain (147-158) peptide also directly inhibits several of thrombin's procoagulant functions:

-

Fibrinogen Clotting: The peptide interferes with the ability of thrombin to cleave fibrinogen into fibrin monomers, a critical step in clot formation.

-

Factor V Activation: The activation of Factor V to Factor Va by thrombin is a key positive feedback mechanism in the coagulation cascade. The peptide inhibits this activation.

-

Platelet Activation and Aggregation: Thrombin is a potent platelet agonist. The peptide has been shown to inhibit thrombin-induced platelet activation and subsequent aggregation.

Quantitative Data

The inhibitory activities of the Thrombin B-Chain (147-158) peptide have been quantified in several key assays. The following table summarizes the available data.

| Parameter | Target Interaction/Activity | Value | Reference |

| Ki | Thrombin-Thrombomodulin Binding | 94 µM | [5] |

| IC50 | Fibrinogen Clotting | 385 µM | |

| IC50 | Factor V Activation | 33 µM | |

| IC50 | Platelet Activation | 645 µM |

Signaling Pathways

The inhibitory actions of the Thrombin B-Chain (147-158) peptide directly impact key signaling pathways in hemostasis.

Inhibition of the Protein C Anticoagulant Pathway

Inhibition of Thrombin's Procoagulant Activities

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the characterization of the Thrombin B-Chain (147-158) peptide and related interactions.

Peptide Synthesis

The Thrombin B-Chain (147-158) peptide (TWTANVGKGQPS) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7]

General Protocol:

-

Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIEA) in DMF.

-

Washing: Wash the resin extensively with DMF after each deprotection and coupling step to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling cycles until the full peptide sequence is assembled.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Thrombin-Thrombomodulin Binding Inhibition Assay (Ki Determination)

This assay measures the ability of the Thrombin B-Chain (147-158) peptide to inhibit the binding of thrombin to thrombomodulin. The inhibition constant (Ki) can be determined from this data.[5][8]

Workflow:

Protocol Outline:

-

Plate Coating: Coat the wells of a microtiter plate with a solution of thrombomodulin and incubate overnight.

-

Blocking: Wash the wells and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Inhibition Reaction: In separate tubes, pre-incubate a fixed concentration of thrombin with varying concentrations of the Thrombin B-Chain (147-158) peptide.

-

Binding: Add the thrombin-peptide mixtures to the thrombomodulin-coated wells and incubate to allow for binding.

-

Washing: Wash the wells to remove any unbound thrombin and peptide.

-

Detection: Add a chromogenic substrate for thrombin (e.g., S-2238) to each well.

-

Measurement: Measure the rate of color development by reading the absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: Plot the rate of substrate cleavage against the inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation or by non-linear regression analysis of the competitive inhibition data.

Fibrinogen Clotting Assay (IC50 Determination)

This assay measures the time it takes for a fibrin clot to form in the presence of thrombin and varying concentrations of the inhibitor peptide.[9]

Protocol Outline:

-

Sample Preparation: Prepare dilutions of the Thrombin B-Chain (147-158) peptide in a suitable buffer.

-

Reaction Mixture: In a coagulometer cuvette, mix platelet-poor plasma with a specific dilution of the peptide.

-

Initiation: Initiate clotting by adding a fixed concentration of thrombin to the cuvette.

-

Clot Detection: The coagulometer will measure the time to clot formation.

-

Data Analysis: Plot the clotting time against the peptide concentration. The IC50 value is the concentration of the peptide that prolongs the clotting time by 50%.

Factor V Activation Assay (IC50 Determination)

This assay measures the generation of Factor Va by thrombin in the presence of the inhibitor peptide.[3][10]

Protocol Outline:

-

Activation Reaction: Incubate purified Factor V with a fixed concentration of thrombin in the presence of varying concentrations of the Thrombin B-Chain (147-158) peptide.

-

Quenching: At various time points, take aliquots of the reaction and stop the activation by adding a thrombin inhibitor (e.g., hirudin).

-

Factor Va Activity Measurement: Determine the amount of Factor Va generated by adding the quenched aliquots to a prothrombinase assay mixture containing Factor Xa, prothrombin, and phospholipids. The rate of thrombin generation, measured using a chromogenic substrate, is proportional to the concentration of Factor Va.

-

Data Analysis: Plot the rate of Factor Va formation against the peptide concentration. The IC50 value is the concentration of the peptide that inhibits Factor Va formation by 50%.

Platelet Aggregation Assay (IC50 Determination)

This assay measures the extent of platelet aggregation induced by thrombin in the presence of the inhibitor peptide using light transmission aggregometry.[11][12][13]

Protocol Outline:

-

PRP Preparation: Prepare platelet-rich plasma (PRP) from fresh citrated whole blood by centrifugation.

-

Incubation: Pre-incubate the PRP with varying concentrations of the Thrombin B-Chain (147-158) peptide in an aggregometer cuvette at 37°C with stirring.

-

Aggregation Induction: Add a fixed concentration of thrombin to induce platelet aggregation.

-

Measurement: The aggregometer will record the change in light transmission as the platelets aggregate.

-

Data Analysis: Determine the maximum aggregation for each peptide concentration. Plot the percentage of inhibition of aggregation against the peptide concentration to determine the IC50 value.

Conclusion

The Thrombin B-Chain (147-158) (human) peptide is a well-characterized inhibitor of thrombin's interaction with thrombomodulin and its procoagulant substrates. Its defined mechanism of action and the availability of quantitative inhibitory data make it an invaluable tool for research in hemostasis and thrombosis. The experimental protocols outlined in this guide provide a framework for the further investigation of this peptide and the development of novel therapeutics targeting the multifaceted roles of thrombin in health and disease. For drug development professionals, this peptide serves as a foundational lead compound whose potency and selectivity can be optimized through medicinal chemistry efforts.

References

- 1. scribd.com [scribd.com]

- 2. Protein C Assays [practical-haemostasis.com]

- 3. Kinetics of thrombin-induced release and activation of platelet factor V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified PTT-based protein C activity assay using the thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 9. Inhibition by human thrombomodulin of factor Xa-mediated cleavage of prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Dual Regulatory Role of Thrombin B-Chain Fragment (147-158) in Coagulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of the thrombin B-chain fragment corresponding to amino acid residues 147-158. This dodecapeptide, with the sequence TWTANVGKGQPS, plays a significant modulatory role in the coagulation cascade, exhibiting both anticoagulant and procoagulant inhibitory activities. This document outlines its mechanism of action, presents quantitative data on its interactions, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways.

Core Function: A Competitive Inhibitor at a Key Regulatory Site

The primary function of the thrombin B-chain (147-158) peptide is to act as a competitive inhibitor at a crucial binding site on the thrombin molecule. This region is essential for the interaction of thrombin with thrombomodulin, a key receptor on endothelial cells that initiates the protein C anticoagulant pathway. By binding to this site, the peptide prevents the formation of the thrombin-thrombomodulin complex, thereby inhibiting the activation of protein C and attenuating the body's natural anticoagulant response.

Interestingly, this binding site on thrombin is not exclusive to thrombomodulin. It also serves as a docking point for several of thrombin's procoagulant substrates, including fibrinogen and Factor V, and is involved in platelet activation.[1] Consequently, the Thrombin B-chain (147-158) peptide can also inhibit these procoagulant activities, highlighting its dual regulatory potential.

Quantitative Data Summary

The inhibitory activities of the synthetic Thrombin B-chain (147-158) peptide have been quantified in several key functional assays. The data is summarized in the table below for clear comparison.

| Interaction/Activity Inhibited | Parameter | Value (µM) | Reference |

| Thrombin binding to Thrombomodulin | Apparent Ki | 94 | [2] |

| Fibrinogen Clotting | IC50 | 385 | [1] |

| Factor V Activation | IC50 | 33 | [1] |

| Platelet Activation | IC50 | 645 | [1] |

Signaling Pathways and Mechanisms of Action

The Thrombin B-chain (147-158) peptide exerts its effects by interfering with two major pathways in the coagulation cascade: the protein C anticoagulant pathway and thrombin-mediated procoagulant activities.

Inhibition of the Protein C Anticoagulant Pathway

Thrombin, upon binding to thrombomodulin on the endothelial cell surface, undergoes a conformational change that switches its substrate specificity from procoagulant to anticoagulant. The thrombin-thrombomodulin complex is a potent activator of Protein C, which in turn, with its cofactor Protein S, inactivates Factors Va and VIIIa, thereby downregulating further thrombin generation.[3][4][5][6] The Thrombin B-chain (147-158) peptide directly competes with thrombomodulin for binding to thrombin, thus preventing the initiation of this crucial anticoagulant cascade.

Caption: Inhibition of the Protein C anticoagulant pathway.

Inhibition of Thrombin-Induced Platelet Activation

Thrombin is a potent platelet activator, primarily acting through the cleavage of Protease-Activated Receptors (PARs), PAR1 and PAR4, on the platelet surface.[1][7][8] This cleavage exposes a new N-terminus that acts as a tethered ligand, initiating intracellular signaling through G-protein coupled pathways (Gq and G12/13). This leads to a cascade of events including calcium mobilization, shape change, degranulation, and ultimately, platelet aggregation. The Thrombin B-chain (147-158) peptide can inhibit this process by blocking the initial interaction of thrombin with the platelet surface.

Caption: Inhibition of thrombin-induced platelet activation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of the Thrombin B-chain (147-158) peptide.

Thrombin-Thrombomodulin Binding Inhibition Assay

Objective: To determine the inhibitory potential of the Thrombin B-chain (147-158) peptide on the binding of thrombin to thrombomodulin.

Principle: This assay can be performed using a solid-phase binding format where thrombomodulin is immobilized and the binding of labeled thrombin is measured in the presence and absence of the inhibitory peptide.

Materials:

-

Purified human α-thrombin

-

Recombinant human thrombomodulin

-

Synthetic Thrombin B-chain (147-158) peptide (TWTANVGKGQPS)

-

Biotinylated α-thrombin

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

96-well microtiter plates (high-binding)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Binding buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with thrombomodulin (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with wash buffer to remove unbound thrombomodulin.

-

Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Prepare a series of dilutions of the Thrombin B-chain (147-158) peptide in binding buffer.

-

In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated thrombin (e.g., 10 nM) with the various concentrations of the peptide for 30 minutes at room temperature. Include a control with no peptide.

-

Transfer the thrombin-peptide mixtures to the thrombomodulin-coated wells.

-

Incubate for 1-2 hours at room temperature to allow binding.

-

Wash the wells five times with wash buffer to remove unbound thrombin.

-

Add streptavidin-HRP conjugate diluted in binding buffer to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add HRP substrate and incubate until sufficient color development.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance versus the peptide concentration and calculate the IC50 or Ki value.

Protein C Activation Assay

Objective: To measure the effect of the Thrombin B-chain (147-158) peptide on the activation of Protein C by the thrombin-thrombomodulin complex.

Principle: The rate of activated Protein C (APC) generation is measured using a chromogenic substrate specific for APC. Inhibition by the peptide will result in a decreased rate of substrate cleavage.

Materials:

-

Purified human Protein C

-

Purified human α-thrombin

-

Recombinant human thrombomodulin

-

Synthetic Thrombin B-chain (147-158) peptide

-

Chromogenic substrate for APC (e.g., S-2366)

-

Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Hirudin (to stop the reaction)

-

96-well microtiter plate

-

Microplate reader with kinetic capabilities

Procedure:

-

In the wells of a 96-well plate, prepare a mixture of thrombin and thrombomodulin in assay buffer to form the activating complex.

-

Add a series of dilutions of the Thrombin B-chain (147-158) peptide to the wells. Include a control with no peptide.

-

Initiate the reaction by adding Protein C to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the activation reaction by adding hirudin.

-

Add the APC chromogenic substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The rate of substrate cleavage is proportional to the amount of APC generated.

-

Plot the rate of reaction versus the peptide concentration to determine the inhibitory effect.

Fibrinogen Clotting Time Assay

Objective: To assess the inhibitory effect of the Thrombin B-chain (147-158) peptide on the ability of thrombin to clot fibrinogen.

Principle: The time it takes for a fibrin clot to form after the addition of thrombin to a fibrinogen solution is measured. An increase in clotting time indicates inhibition.[9][10][11][12][13]

Materials:

-

Purified human fibrinogen

-

Purified human α-thrombin

-

Synthetic Thrombin B-chain (147-158) peptide

-

Clotting buffer (e.g., Tris-buffered saline, pH 7.4)

-

Coagulometer or a spectrophotometer capable of measuring turbidity at 340-650 nm.

-

Water bath at 37°C

Procedure:

-

Prepare a solution of fibrinogen in clotting buffer (e.g., 2 mg/mL).

-

Prepare a series of dilutions of the Thrombin B-chain (147-158) peptide.

-

In a cuvette or tube, pre-warm the fibrinogen solution to 37°C.

-

In a separate tube, pre-incubate thrombin with a specific concentration of the peptide (or buffer for control) for a short period at 37°C.

-

Initiate the clotting reaction by adding the thrombin-peptide mixture to the fibrinogen solution.

-

Immediately start timing and measure the time to clot formation using a coagulometer or by monitoring the increase in turbidity in a spectrophotometer.

-

Plot the clotting time versus the peptide concentration.

Factor V Activation Assay

Objective: To evaluate the inhibition of thrombin-mediated Factor V activation by the Thrombin B-chain (147-158) peptide.

Principle: The activation of Factor V to Factor Va by thrombin is monitored by measuring the cofactor activity of the generated Factor Va in a prothrombinase assay.[14][15][16][17]

Materials:

-

Purified human Factor V

-

Purified human α-thrombin

-

Purified human Factor Xa

-

Purified human prothrombin

-

Synthetic Thrombin B-chain (147-158) peptide

-

Phospholipid vesicles (e.g., PC/PS)

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

Activation buffer (e.g., HEPES buffered saline with CaCl₂)

-

Reaction stop buffer (containing EDTA)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Factor V Activation Step:

-

Incubate Factor V with thrombin in the presence of various concentrations of the Thrombin B-chain (147-158) peptide (or buffer for control) in activation buffer at 37°C for a specific time to allow for Factor Va generation.

-

Stop the activation reaction at different time points by adding a thrombin inhibitor (e.g., hirudin) or by dilution into a buffer with EDTA.

-

-

Prothrombinase Assay Step:

-

To a 96-well plate, add the diluted activated Factor V samples, Factor Xa, phospholipid vesicles, and prothrombin in an appropriate assay buffer.

-

Incubate at 37°C to allow for thrombin generation.

-

Stop the prothrombinase reaction with a stop buffer containing EDTA.

-

Measure the amount of thrombin generated by adding a chromogenic thrombin substrate and reading the absorbance at 405 nm.

-

-

Data Analysis:

-

Generate a standard curve with known concentrations of thrombin.

-

Calculate the concentration of thrombin generated in each sample.

-

Plot the amount of Factor Va activity (proportional to thrombin generated) versus the concentration of the inhibitory peptide.

-

Platelet Aggregation Assay

Objective: To determine the effect of the Thrombin B-chain (147-158) peptide on thrombin-induced platelet aggregation.

Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) upon addition of an agonist (thrombin).[18][19][20][21][22]

Materials:

-

Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Purified human α-thrombin

-

Synthetic Thrombin B-chain (147-158) peptide

-

Saline or appropriate buffer

-

Platelet aggregometer

Procedure:

-

Prepare PRP and PPP from citrated whole blood by differential centrifugation.

-

Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

-

Add a specific concentration of the Thrombin B-chain (147-158) peptide or saline (for control) to the PRP and incubate for a few minutes at 37°C with stirring.

-

Initiate aggregation by adding a submaximal concentration of thrombin.

-

Record the change in light transmission over time for several minutes.

-

The extent of aggregation is determined by the maximum change in light transmission.

-

Repeat with different concentrations of the peptide to determine the IC50.

Conclusion

The Thrombin B-chain (147-158) peptide represents a fascinating regulatory element within the coagulation cascade. Its ability to competitively inhibit the binding of both anticoagulant (thrombomodulin) and procoagulant (fibrinogen, Factor V, platelets) partners to a common site on thrombin underscores the intricate balance of hemostasis. For researchers and drug development professionals, this peptide serves as a valuable tool to probe the structure-function relationships of thrombin and as a potential lead for the development of novel antithrombotic agents with a unique mechanism of action. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive framework for the further investigation of this and similar bioactive peptides.

References

- 1. mdpi.com [mdpi.com]

- 2. Thrombin B-Chain (147-158) (human) -HongTide Biotechnology [hongtide.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Determination of Fibrinogen and Thrombin Time (TT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]

- 12. testing.com [testing.com]

- 13. Thrombin: how to measure it and what it is for - Ambar Lab [ambar-lab.com]

- 14. ahajournals.org [ahajournals.org]

- 15. pnas.org [pnas.org]

- 16. content-assets.jci.org [content-assets.jci.org]

- 17. Structural basis of thrombin-mediated factor V activation: the Glu666-Glu672 sequence is critical for processing at the heavy chain–B domain junction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Platelet activation and aggregation: the importance of thrombin activity--a laboratory model [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. ahajournals.org [ahajournals.org]

- 21. mdpi.com [mdpi.com]

- 22. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Sequence of Human Thrombin B-Chain (147-158)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and functional significance of the human Thrombin B-Chain fragment corresponding to residues 147-158. This dodecapeptide, with the sequence TWTANVGKGQPS, represents a critical region for thrombin's interaction with thrombomodulin and plays a key role in the regulation of coagulation.

Core Peptide Information

The fundamental properties of the human Thrombin B-Chain (147-158) peptide are summarized below. This synthetic peptide is a valuable tool for studying the allosteric regulation of thrombin and for the development of novel antithrombotic agents.

| Property | Value | Reference |

| Sequence | H-Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser-OH (TWTANVGKGQPS) | [1] |

| Molecular Formula | C₅₄H₈₄N₁₆O₁₈ | [1] |

| Molecular Weight | 1245.36 Da | [1] |

| CAS Number | 207553-42-2 | [1] |

Functional Activity and Quantitative Data

The Thrombin B-Chain (147-158) peptide primarily functions as an inhibitor of the thrombin-thrombomodulin interaction. This interaction is crucial for the activation of Protein C, a key anticoagulant protein. By binding to an exosite on thrombin, this peptide fragment allosterically modulates thrombin's activity towards various substrates.

| Activity | Parameter | Value | Reference |

| Thrombin-Thrombomodulin Binding Inhibition | Kᵢ | 94 µM | [1] |

| Fibrinogen Clotting Inhibition | IC₅₀ | 385 µM | |

| Factor V Activation Inhibition | IC₅₀ | 33 µM | |

| Platelet Activation Inhibition | IC₅₀ | 645 µM |

Key Residues for Thrombomodulin Binding:

Site-directed mutagenesis and peptide analog studies have identified three key residues within the 147-158 sequence that are essential for its binding to thrombomodulin:

-

Asparagine (Asn) at position 151

-

Lysine (Lys) at position 154

-

Glutamine (Gln) at position 156

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and functional characterization of the Thrombin B-Chain (147-158) peptide. These protocols are compiled from established methods in peptide chemistry and coagulation research.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Principle: The dodecapeptide is synthesized on a solid support resin using a stepwise addition of Fmoc-protected amino acids.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-protected amino acids (Thr(tBu), Trp(Boc), Ala, Asn(Trt), Val, Gly, Lys(Boc), Gln(Trt), Pro)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound serine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the activated amino acid solution to the resin and allow to react for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Gln, Gly, Lys, Gly, Val, Asn, Ala, Thr, Trp, Thr).

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: The crude synthetic peptide is purified based on its hydrophobicity using a C18 column and a water/acetonitrile gradient.

Materials:

-

RP-HPLC system with a UV detector

-

Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude peptide dissolved in a minimal amount of Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10 mL/min.

-

Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Thrombin-Thrombomodulin Binding Inhibition Assay (Competitive ELISA)

Principle: This assay measures the ability of the synthetic peptide to compete with thrombomodulin for binding to immobilized thrombin.

Materials:

-

96-well microplate

-

Human α-thrombin

-

Recombinant human thrombomodulin (soluble ectodomain)

-

Biotinylated anti-thrombomodulin antibody

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Thrombin B-Chain (147-158) peptide (various concentrations)

Procedure:

-

Thrombin Coating: Coat the wells of a 96-well plate with human α-thrombin (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Competitive Binding:

-

Add various concentrations of the Thrombin B-Chain (147-158) peptide to the wells.

-

Immediately add a constant concentration of soluble thrombomodulin (e.g., 10 nM) to all wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate and add biotinylated anti-thrombomodulin antibody. Incubate for 1 hour.

-

Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.

-

Wash the plate and add TMB substrate.

-

-

Measurement: Stop the reaction with stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Plot the absorbance against the peptide concentration and determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation.

Fibrinogen Clotting Assay

Principle: This turbidimetric assay measures the ability of the peptide to inhibit thrombin-catalyzed conversion of fibrinogen to fibrin.

Materials:

-

Human fibrinogen

-

Human α-thrombin

-

Tris-buffered saline (TBS)

-

Thrombin B-Chain (147-158) peptide (various concentrations)

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, mix human fibrinogen (e.g., 2 mg/mL final concentration) with various concentrations of the Thrombin B-Chain (147-158) peptide in TBS.

-

Initiation of Clotting: Add human α-thrombin (e.g., 0.5 NIH units/mL final concentration) to initiate clotting.

-

Kinetic Measurement: Immediately measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Determine the time to half-maximal clot formation for each peptide concentration. Plot this time against the peptide concentration to determine the IC₅₀ value.

Factor V Activation Assay

Principle: This assay measures the inhibition of thrombin-catalyzed activation of Factor V to Factor Va, which is a critical cofactor in the prothrombinase complex.

Materials:

-

Human Factor V

-

Human α-thrombin

-

Human Factor Xa

-

Human Prothrombin

-

Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

HEPES buffer with CaCl₂ and BSA

-

Thrombin B-Chain (147-158) peptide (various concentrations)

Procedure:

-

Factor V Activation: Incubate human Factor V with human α-thrombin in the presence of various concentrations of the Thrombin B-Chain (147-158) peptide and phospholipid vesicles.

-

Prothrombinase Complex Assembly: After a set incubation time, add Factor Xa and prothrombin to the reaction mixture.

-

Thrombin Generation Measurement: At various time points, take aliquots and add them to a chromogenic substrate for thrombin.

-

Data Analysis: Measure the rate of substrate cleavage (change in absorbance at 405 nm per minute). Plot the initial rate of thrombin generation against the peptide concentration to determine the IC₅₀ value.

Platelet Activation Assay

Principle: This light transmission aggregometry assay measures the ability of the peptide to inhibit thrombin-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from healthy donors

-

Human α-thrombin

-

Thrombin B-Chain (147-158) peptide (various concentrations)

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Prepare PRP from citrated whole blood by centrifugation.

-

Incubation: Pre-incubate the PRP with various concentrations of the Thrombin B-Chain (147-158) peptide for a short period (e.g., 5 minutes) at 37°C in the aggregometer cuvette.

-

Induction of Aggregation: Add a sub-maximal concentration of human α-thrombin to induce platelet aggregation.

-

Measurement: Record the change in light transmission for 5-10 minutes.

-

Data Analysis: Determine the maximal aggregation percentage for each peptide concentration. Plot the percentage of inhibition against the peptide concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway

Caption: Thrombin-Thrombomodulin signaling pathway and its inhibition.

Experimental Workflow: Peptide Synthesis and Purification

Caption: Workflow for solid-phase synthesis and purification of the peptide.

Logical Relationship: Inhibition of Thrombin's Procoagulant Activities

Caption: Logical flow of the peptide's inhibitory actions on thrombin.

References

The Pivotal Role of Thrombin's B-Chain in the Protein C Anticoagulant Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of Protein C by the thrombin-thrombomodulin complex is a critical negative feedback mechanism in the coagulation cascade, preventing excessive thrombosis. This process is orchestrated by a dramatic shift in thrombin's substrate specificity from procoagulant to anticoagulant, a change primarily mediated by its interaction with thrombomodulin. The B-chain of thrombin is central to this transformation, containing the active site and key exosites that govern its interactions with thrombomodulin and Protein C. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the role of the thrombin B-chain in the Protein C activation pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: Thrombin's Dual Role in Hemostasis

Thrombin, a serine protease, is the final enzyme in the coagulation cascade, responsible for cleaving fibrinogen to form the fibrin clot.[1] However, its function is not limited to this procoagulant activity. When bound to the endothelial cell receptor thrombomodulin (TM), thrombin undergoes a conformational change that transforms it into a potent anticoagulant.[2][3] This anticoagulant activity is primarily manifested through the activation of Protein C (PC) into activated Protein C (APC).[3] APC, in conjunction with its cofactor Protein S, proteolytically inactivates factors Va and VIIIa, thereby downregulating further thrombin generation.[4] The B-chain of thrombin is the catalytic subunit and plays a direct and indispensable role in this crucial regulatory switch.[5]

Molecular Mechanism of Protein C Activation

The activation of Protein C by the thrombin-thrombomodulin complex is a multi-step process involving precise molecular interactions.

The Thrombin-Thrombomodulin Interaction

Thrombomodulin binding to thrombin's anion-binding exosite-I on the B-chain is the initial and critical event.[6][7] This interaction sterically hinders the binding of procoagulant substrates like fibrinogen and protease-activated receptors.[2][6] The minimal TM fragment required for full Protein C cofactor activity consists of the 4th, 5th, and 6th epidermal growth factor (EGF)-like domains (TME456).[6][8] The fifth EGF-like domain of TM interacts directly with thrombin's exosite-I.[8]

Conformational Changes and Substrate Presentation

While TM binding does not induce major allosteric structural rearrangements at thrombin's active site, it is thought to subtly alter the conformation of the extended binding pocket.[2][6] More importantly, the fourth EGF-like domain of TM provides a binding site for Protein C, effectively presenting the zymogen's activation cleavage site to the thrombin active site.[8][9] This "substrate presentation" function is crucial for the dramatic increase in catalytic efficiency.[9]

The Role of Calcium

Calcium ions play a paradoxical role in Protein C activation. In the absence of thrombomodulin, Ca2+ is inhibitory.[9] However, in the presence of TM, it is an obligatory cofactor.[9] Ca2+ binds to the 70-80 loop in the protease domain of Protein C, inducing a conformational change that is optimal for interaction with the thrombin-TM complex but inhibitory for interaction with free thrombin.[9]

Key Residues and Domains of the Thrombin B-Chain

Site-directed mutagenesis studies have identified several key residues on the thrombin B-chain that are critical for its interaction with thrombomodulin and Protein C.

-

Anion-Binding Exosite-I: This region is the primary binding site for thrombomodulin.[7] Residues within this exosite, such as Lys21, Gln24, Arg62, Lys65, His66, Arg68, Thr69, Tyr71, Arg73, Lys77, and Lys106, have been shown to be crucial for the thrombin-TM interaction.[10][11]

-

Residues Influencing Protein C Activation: Specific residues outside of exosite-I also play a role. Mutants such as R178A/R180A/D183A, E229A, and R233A exhibit a decreased ability to activate Protein C while maintaining normal interaction with other substrates.[10][11]

-

Sodium Binding Site: Thrombin is a Na+-activated enzyme, and sodium binding influences its conformation and activity. The Na+-bound "fast" form of thrombin is procoagulant, while the Na+-free "slow" form is more adept at activating Protein C in the presence of thrombomodulin.[5][12]

Quantitative Data on Protein C Activation

The interaction between thrombin, thrombomodulin, and Protein C has been characterized by various kinetic parameters. Thrombomodulin enhances the catalytic efficiency of thrombin towards Protein C by approximately three orders of magnitude, primarily by improving both the Km and kcat of the reaction.[9]

| Parameter | Thrombin Alone | Thrombin-Thrombomodulin Complex | Fold Change | Reference |

| Catalytic Efficiency (kcat/Km) | Low | High | ~1000-fold increase | [3][9] |

| Km for Protein C | Higher | Lower | Improvement | [9] |

| kcat for Protein C activation | Lower | Higher | Improvement | [9] |

| Thrombomodulin Affinity (Kd) | N/A | ~10-20 fold enhancement with chondroitin sulfate | N/A | [2] |

Signaling and Experimental Workflow Diagrams

Protein C Activation Pathway

Caption: The Protein C activation pathway initiated by the thrombin-thrombomodulin complex.

Experimental Workflow for Site-Directed Mutagenesis of Thrombin

Caption: A typical experimental workflow for investigating the role of specific thrombin residues.

Detailed Experimental Protocols

Site-Directed Mutagenesis of Thrombin

This protocol is a generalized procedure based on common laboratory practices.[10][13]

-

Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

-

Template DNA: Use a high-purity plasmid DNA containing the wild-type thrombin B-chain cDNA as the template.

-

PCR Amplification:

-

Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).

-

A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of template DNA (50 ng), 1.25 µL of each primer (10 µM), 1 µL of dNTP mix (10 mM), and 1 µL of DNA polymerase. Adjust the final volume to 50 µL with nuclease-free water.

-

Perform thermal cycling: initial denaturation at 95°C for 30 seconds, followed by 12-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 1 minute/kb of plasmid length.

-

-

Digestion of Parental DNA: Add 1 µL of the DpnI restriction enzyme to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

-

Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.

-

Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Protein C Activation Assay (Chromogenic)

This protocol is adapted from commercially available kits and published methods.[14][15][16]

-

Reagents and Materials:

-

Purified wild-type or mutant thrombin

-

Soluble thrombomodulin (recombinant)

-

Purified human Protein C

-

Chromogenic substrate for Activated Protein C (e.g., S-2366)

-

Assay buffer (e.g., Tris-buffered saline with Ca2+ and bovine serum albumin)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

In a 96-well microplate, prepare a reaction mixture containing assay buffer, Protein C (final concentration, e.g., 1 µM), and soluble thrombomodulin (final concentration, e.g., 20 nM).

-

Initiate the reaction by adding thrombin (wild-type or mutant) to a final concentration (e.g., 1-10 nM).

-

Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).

-

Stop the activation reaction by adding a thrombin inhibitor (e.g., antithrombin and heparin, or a specific synthetic inhibitor).

-

Add the chromogenic substrate for APC to each well.

-

Measure the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

The rate of substrate cleavage is directly proportional to the amount of APC generated.

-

For kinetic analysis, vary the concentration of Protein C and measure the initial rates of activation to determine Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

-

Conclusion

The B-chain of thrombin is a master regulator of its enzymatic activity, housing the catalytic machinery and key interaction sites that dictate its substrate specificity. Its engagement with thrombomodulin initiates a remarkable switch from a procoagulant to a potent anticoagulant enzyme through the activation of Protein C. Understanding the intricate details of this molecular interplay, including the roles of specific residues and the kinetics of the activation process, is paramount for the development of novel antithrombotic therapies that can selectively modulate thrombin's function. The experimental approaches outlined in this guide provide a framework for further dissecting this elegant biological control system.

References

- 1. The normal role of Activated Protein C in maintaining homeostasis and its relevance to critical illness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombomodulin as a model of molecular mechanisms that modulate protease specificity and function at the vessel surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Activated Protein C, Protein S, and Tissue Factor Pathway Inhibitor Cooperate to Inhibit Thrombin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the anticoagulant activity of the thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thrombomodulin binding selects the catalytically active form of thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Thrombin interacts with thrombomodulin, protein C, and thrombin-activatable fibrinolysis inhibitor via specific and distinct domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Light Chain Mutation Effects on the Dynamics of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portal.research.lu.se [portal.research.lu.se]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Protein C Assays [practical-haemostasis.com]

- 16. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Biophysical Properties of Human Thrombin B-Chain (147-158)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biophysical properties of the human Thrombin B-Chain fragment corresponding to amino acid residues 147-158. This dodecapeptide, with the sequence TWTANVGKGQPS, has been identified as a critical region involved in the binding of thrombin to thrombomodulin and other substrates.[1] Understanding the biophysical characteristics of this peptide is crucial for the development of novel antithrombotic agents that target thrombin's exosites. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the peptide's role in molecular interactions.

Core Biophysical Data

The primary function of the Thrombin B-Chain (147-158) peptide is its ability to competitively inhibit the interaction of thrombin with its binding partners. The following table summarizes the key quantitative measures of its inhibitory activity.

| Interaction | Parameter | Value | Reference |

| Thrombin - Thrombomodulin Binding | Apparent Inhibition Constant (Ki) | 94 µM | [1] |

| Thrombin - Fibrinogen Clotting | Half-maximal Inhibitory Concentration (IC50) | 385 µM | [1] |

| Thrombin - Factor V Activation | Half-maximal Inhibitory Concentration (IC50) | 33 µM | [1] |

| Thrombin - Platelet Activation | Half-maximal Inhibitory Concentration (IC50) | 645 µM | [1] |

Table 1: Quantitative inhibitory activities of Thrombin B-Chain (147-158) peptide.

Key Residues for Interaction

Studies have identified specific amino acid residues within the 147-158 sequence that are essential for its binding to thrombomodulin. These are:

-

Asparagine (Asn) at position 151 [1]

-

Lysine (Lys) at position 154 [1]

-

Glutamine (Gln) at position 156 [1]

Mutation or modification of these residues significantly diminishes the peptide's ability to inhibit the thrombin-thrombomodulin interaction.

Experimental Protocols

The following sections detail the likely methodologies used to obtain the quantitative data presented above. While the original publications provide a summary, these protocols are expanded based on standard laboratory practices for such assays.

Determination of Inhibition Constant (Ki) for Thrombin-Thrombomodulin Interaction

This protocol describes a competitive binding assay to determine the Ki of the peptide for the inhibition of the thrombin-thrombomodulin interaction.

Workflow for determining the Ki of the peptide inhibitor.

Fibrinogen Clotting Assay (Thrombin Time)

This assay measures the ability of the peptide to inhibit thrombin's catalytic activity on fibrinogen.

Workflow for the fibrinogen clotting assay.

Factor V Activation Assay

This protocol outlines the measurement of the peptide's inhibition of thrombin-mediated Factor V activation.

Workflow for the Factor V activation assay.

Platelet Aggregation Assay

This assay determines the peptide's ability to inhibit thrombin-induced platelet aggregation.

Workflow for the platelet aggregation assay.

Structural Properties and Conformational Analysis

Currently, there is a lack of publicly available, high-resolution structural data specifically for the Thrombin B-Chain (147-158) peptide from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Circular Dichroism (CD). However, based on the structure of the full thrombin protein, this region is part of a surface-exposed loop, suggesting it is likely to be flexible in solution.

Future biophysical studies employing CD would be valuable to determine the secondary structure content (e.g., random coil, β-turn) of the isolated peptide in different solvent conditions. 2D NMR experiments, such as COSY, TOCSY, and NOESY, could provide detailed insights into the peptide's solution conformation and dynamics.

Role in Signaling Pathways

The Thrombin B-Chain (147-158) peptide functions as a competitive inhibitor at thrombin's anion-binding exosite I. This exosite is crucial for the recognition and binding of several of thrombin's substrates and cofactors. By occupying this site, the peptide allosterically hinders the binding of larger molecules, thereby inhibiting downstream signaling and physiological responses.

The diagram below illustrates the inhibitory mechanism of the peptide on the thrombin-thrombomodulin interaction and the subsequent activation of Protein C.

Inhibition of the Protein C activation pathway by the peptide.

Similarly, the peptide inhibits thrombin-induced platelet activation by blocking the interaction of thrombin with Protease-Activated Receptors (PARs) on the platelet surface.

Inhibition of platelet activation by the peptide.

Conclusion

The human Thrombin B-Chain (147-158) peptide is a well-characterized inhibitor of thrombin's interactions with key physiological partners. Its ability to block the binding of thrombomodulin, fibrinogen, Factor V, and platelet receptors underscores the importance of this region in thrombin's function. The quantitative data on its inhibitory potency provides a valuable benchmark for the design and development of new antithrombotic therapeutics. Further structural studies on the peptide itself would provide a more complete understanding of its biophysical properties and could aid in the rational design of more potent and specific inhibitors.

References

Key Amino Acid Residues in Thrombin B-Chain (147-158) for Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key amino acid residues within the 147-158 region of the thrombin B-chain, a critical area for its interaction with various substrates and cofactors. Understanding the specific roles of these residues is paramount for the development of novel antithrombotic agents and for elucidating the complex mechanisms of thrombin's diverse physiological functions.

Introduction to the Thrombin B-Chain (147-158) Binding Region

The dodecapeptide sequence, corresponding to residues 147-158 of the human thrombin B-chain, has been identified as a significant binding site, particularly for the anticoagulant cofactor thrombomodulin.[1] The primary sequence of this region is T-W-T-A-N-V-G-K-G-Q-P-S .[1] This loop, also referred to as the insertion loop 144-155 in some literature, is located on the surface of the thrombin molecule, making it accessible for interactions.[2] While its primary role has been associated with thrombomodulin binding, its involvement in interactions with other substrates such as fibrinogen, Factor V, and platelets has been a subject of scientific investigation, with some studies suggesting a shared binding site.[1]

Quantitative Analysis of Binding Interactions

The significance of the 147-158 region in binding has been quantified through various inhibitor-based assays. A synthetic dodecapeptide with the sequence TWTANVGKGQPS has been instrumental in these investigations.

| Inhibitor | Target Interaction | Binding/Inhibition Metric | Value | Reference |

| Synthetic Peptide (TWTANVGKGQPS) | Thrombin - Thrombomodulin | Apparent Ki | 94 µM | [1] |

| Synthetic Peptide (TWTANVGKGQPS) | Fibrinogen Clotting | IC50 | 385 µM | [1] |

| Synthetic Peptide (TWTANVGKGQPS) | Factor V Activation | IC50 | 33 µM | [1] |

| Synthetic Peptide (TWTANVGKGQPS) | Platelet Activation | IC50 | 645 µM | [1] |

Key Residues for Thrombomodulin Binding

Studies utilizing synthetic peptides have pinpointed specific amino acids within the 147-158 sequence as being crucial for the interaction with thrombomodulin. These findings are critical for the rational design of molecules that can modulate this interaction.

-

Asparagine 151 (Asn151) : Identified as essential for thrombomodulin binding.[1]

-

Lysine 154 (Lys154) : Also demonstrated to be essential for the binding to thrombomodulin.[1]

-

Glutamine 156 (Gln156) : The third key residue identified as essential for this interaction.[1]

The importance of the region between Ala-150 and Asn-151 is further highlighted by the observation that elastase-digested thrombin, which is cleaved at this site, loses its affinity for thrombomodulin.[3]

Experimental Methodologies

The identification and characterization of these key residues have been made possible through a combination of biochemical and molecular biology techniques.

Peptide Synthesis and Inhibition Assays

A common approach involves synthesizing a peptide corresponding to the thrombin B-chain 147-158 sequence. This peptide is then used in competitive binding or functional assays to determine its inhibitory effect on thrombin's interactions.

Caption: Workflow for Peptide Inhibition Assays.

Site-Directed Mutagenesis

To probe the function of specific residues within the intact thrombin molecule, site-directed mutagenesis is employed. This technique allows for the substitution of a specific amino acid with another, and the resulting mutant protein can be analyzed for changes in its binding affinity and enzymatic activity. For instance, mutations such as W148G and K154E have been created to study the role of the 144-155 insertion loop.[2] While these specific mutations did not lead to major changes in thrombin's specificity, they did cause slight modifications in catalytic activity.[2]

Caption: Site-Directed Mutagenesis Experimental Flow.

Signaling and Binding Relationship

The binding of thrombomodulin to the 147-158 region of thrombin's B-chain is a key event in the switch of thrombin's function from procoagulant to anticoagulant. This interaction blocks the sites for procoagulant substrates and allosterically modulates thrombin to efficiently activate Protein C, which in turn leads to the inactivation of coagulation factors Va and VIIIa.

Caption: Thrombin's Functional Switch upon Thrombomodulin Binding.

Conclusion

The 147-158 region of the thrombin B-chain is a well-defined binding site, with residues Asn151, Lys154, and Gln156 playing a pivotal role in the interaction with thrombomodulin. Quantitative data from peptide inhibition studies have provided valuable insights into the affinity of this interaction and its impact on thrombin's procoagulant functions. The experimental approaches outlined in this guide, including peptide synthesis and site-directed mutagenesis, are fundamental to further dissecting the intricate binding mechanisms of thrombin. For drug development professionals, this region represents a promising target for the design of novel anticoagulants that can specifically modulate the activity of thrombin. Continued research focusing on the structural and dynamic aspects of this binding site will undoubtedly lead to a deeper understanding of thrombin's multifaceted role in hemostasis and thrombosis.

References

- 1. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the thrombin insertion loop 144-155. Study of thrombin mutations W148G, K154E and a thrombin-based synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Coagulation Assay Using Thrombin B-Chain (147-158) (human)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro coagulation assay to evaluate the inhibitory effects of the human Thrombin B-Chain (147-158) peptide on thrombin-mediated fibrin clot formation. This peptide corresponds to amino acids 147-158 of the B chain of human thrombin and has been shown to inhibit thrombin binding to thrombomodulin.[1] This protocol is adapted from standard thrombin time (TT) and fibrinogen clotting assays.

Principle

The thrombin time (TT) assay measures the time it takes for a fibrin clot to form in plasma after the addition of a standard amount of thrombin.[2][3] This assay primarily assesses the conversion of fibrinogen to fibrin.[2][4] The Thrombin B-Chain (147-158) peptide is introduced into the assay system to determine its potential to inhibit or delay clot formation, likely by competing with or allosterically hindering the interaction of thrombin with fibrinogen.

Materials and Reagents

Reagents

-

Human Thrombin B-Chain (147-158) peptide

-

Human α-thrombin (lyophilized)[5]

-

Human fibrinogen

-

Pooled normal human plasma (citrated)

-

Bovine Serum Albumin (BSA)

-

HEPES buffer

-

Sodium Chloride (NaCl)

-

Calcium Chloride (CaCl₂)

-

Distilled or deionized water

Equipment

-

Coagulometer (optical or mechanical)

-

Microplate reader (optional, for turbidimetric assays)

-

Incubator or water bath at 37°C

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

Reagent Preparation

A summary of reagent preparation is provided in the table below.

| Reagent | Preparation Instructions | Storage |

| Assay Buffer | Prepare a solution of 20 mM HEPES, 150 mM NaCl, pH 7.4. | 2-8°C for up to 1 week. |

| Thrombin Stock Solution | Reconstitute lyophilized human α-thrombin in a 0.1% (w/v) BSA solution to a concentration of 100 NIH units/mL. Aliquot and store. | -20°C for long-term storage. Avoid repeated freeze-thaw cycles. Stable for one week at 0-5°C.[5] |

| Working Thrombin Solution | Dilute the thrombin stock solution in Assay Buffer to a final concentration of approximately 1.0 NIH/mL.[6] The exact concentration may need to be optimized to achieve a baseline clotting time of 15-25 seconds with control plasma.[7] | Prepare fresh daily and keep on ice. |

| Fibrinogen Solution | Prepare a stock solution of human fibrinogen in Assay Buffer at a concentration of 1 mg/mL. Gently mix to dissolve without causing excessive foaming. | Aliquot and store at -20°C. |

| Thrombin B-Chain Peptide Stocks | Prepare a stock solution of the Thrombin B-Chain (147-158) peptide in Assay Buffer at a high concentration (e.g., 1 mM). Prepare serial dilutions from the stock solution to create a range of working concentrations to be tested. | Store according to the manufacturer's instructions, typically at -20°C or -80°C. |

| Pooled Normal Plasma | If frozen, thaw pooled normal human plasma in a 37°C water bath for 15 minutes immediately before use.[7] Keep at room temperature. | Test within 4 hours of thawing.[7] |

Experimental Protocol: Thrombin Time Assay

This protocol outlines the steps to assess the effect of the Thrombin B-Chain (147-158) peptide on the clotting time of human plasma.

Figure 1. Experimental workflow for the Thrombin Time assay with the peptide.

-

Pre-warm reagents: Equilibrate the Assay Buffer, Working Thrombin Solution, and thawed pooled normal plasma to 37°C.

-

Pipette plasma: Add 100 µL of pooled normal human plasma to a coagulometer cuvette.[6][7]

-

Incubate plasma: Incubate the cuvette at 37°C for 1 minute.[6][7]

-

Add peptide: Add a specific volume (e.g., 10 µL) of the Thrombin B-Chain (147-158) peptide working solution to the plasma. For the negative control, add the same volume of Assay Buffer.

-

Incubate with peptide: Incubate the plasma-peptide mixture for a defined period (e.g., 1-5 minutes) at 37°C to allow for interaction.

-

Initiate clotting: Add 100 µL of the pre-warmed Working Thrombin Solution to the cuvette and simultaneously start the timer of the coagulometer.[6][7]

-

Measure clotting time: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Repeat: Perform each condition (different peptide concentrations and control) in triplicate to ensure reproducibility.

Experimental Protocol: Fibrinogen Clotting Assay (Clauss Method Adaptation)

This protocol is a modification of the Clauss method and is useful for assessing the peptide's effect on the clotting of a purified fibrinogen solution.[2][8]

Figure 2. Workflow for the purified fibrinogen clotting assay with the peptide.

-

Pre-warm reagents: Equilibrate the Assay Buffer, Working Thrombin Solution, and Fibrinogen Solution to 37°C.

-

Pipette fibrinogen: Add 200 µL of the Fibrinogen Solution to a coagulometer cuvette.

-

Incubate fibrinogen: Incubate the cuvette at 37°C for 3 minutes.

-

Add peptide: Add a specific volume (e.g., 20 µL) of the Thrombin B-Chain (147-158) peptide working solution to the fibrinogen. For the negative control, add the same volume of Assay Buffer.

-

Incubate with peptide: Incubate the fibrinogen-peptide mixture for a defined period (e.g., 1-5 minutes) at 37°C.

-

Initiate clotting: Add 100 µL of the pre-warmed Working Thrombin Solution to the cuvette and simultaneously start the timer.

-

Measure clotting time: Record the time to clot formation.

-

Repeat: Perform each condition in triplicate.

Data Presentation and Analysis

The results should be recorded as the mean clotting time ± standard deviation for each peptide concentration. The data can be presented in a table for clear comparison.

Sample Data Table: Thrombin Time Assay

| Thrombin B-Chain (147-158) [µM] | Mean Clotting Time (s) | Standard Deviation (s) | % Increase in Clotting Time |

| 0 (Control) | 18.2 | 0.5 | 0% |

| 10 | 22.5 | 0.8 | 23.6% |

| 50 | 35.1 | 1.2 | 92.9% |

| 100 | 58.9 | 2.1 | 223.6% |

Analysis

-

Calculate the percentage increase in clotting time for each peptide concentration relative to the control.

-

Plot the mean clotting time or the percentage increase in clotting time against the logarithm of the peptide concentration to determine a dose-response relationship and potentially calculate an IC₅₀ value (the concentration of peptide that causes a 50% increase in clotting time or inhibits the reaction by 50%).

Signaling Pathway

The assay is based on the final step of the coagulation cascade, where thrombin proteolytically cleaves fibrinogen to form fibrin monomers. These monomers then spontaneously polymerize to form an insoluble fibrin clot. The Thrombin B-Chain (147-158) peptide is hypothesized to interfere with this process.

Figure 3. Simplified diagram of thrombin-induced fibrin clot formation and the point of inhibition.

Troubleshooting

| Issue | Possible Cause | Solution |

| No clotting or very prolonged clotting | Inactive thrombin reagent. Incorrect reagent concentrations. Very high concentration of inhibitor peptide. | Check the activity of the thrombin reagent with a control plasma. Verify all reagent dilutions and calculations. Test a wider range of lower peptide concentrations. |

| High variability between replicates | Inconsistent pipetting. Temperature fluctuations. Poor mixing of reagents. | Ensure proper pipette calibration and technique. Maintain a constant 37°C incubation temperature. Gently mix the cuvette contents after adding each reagent. |

| Shorter than expected clotting times | Thrombin concentration is too high. | Optimize the working thrombin concentration to achieve a baseline clotting time in the desired range (e.g., 15-25 seconds). |

Safety Precautions

-

Handle all human plasma and its derivatives as potentially infectious materials.

-

Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

-

Dispose of all biological waste in accordance with local regulations.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. Determination of Fibrinogen and Thrombin Time (TT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombin time - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. coachrom.com [coachrom.com]

- 7. endotell.ch [endotell.ch]

- 8. fritsmafactor.com [fritsmafactor.com]

Application Note: Utilizing Thrombin B-Chain (147-158) as a Modulator in Thrombin Activity Chromogenic Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombin (Factor IIa) is a pivotal serine protease that functions as the final effector enzyme in the blood coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, leading to clot formation. The active form of thrombin, α-thrombin, is a two-chain heterodimer composed of an A-chain and a B-chain linked by a disulfide bond. The catalytic activity resides within the B-chain.

The peptide sequence Thrombin B-Chain (147-158) represents a critical region on the thrombin molecule. This specific sequence is not enzymatically active itself; instead, it functions as a primary binding site for thrombomodulin, an endothelial cell surface receptor. By binding to this site, thrombomodulin allosterically modulates thrombin's activity, switching it from a procoagulant to an anticoagulant enzyme that activates Protein C.

This application note clarifies that Thrombin B-Chain (147-158) is not a direct substrate for chromogenic assays but is a valuable tool as a competitive inhibitor or modulator . It can be used to investigate the interactions between thrombin and its binding partners, such as thrombomodulin, and to screen for compounds that disrupt this interaction. The following protocols describe how to measure baseline thrombin activity and how to perform an inhibition assay using the Thrombin B-Chain (147-158) peptide with a chromogenic substrate.

Principle of the Assay

The chromogenic assay for thrombin activity is a simple and robust method for measuring enzyme kinetics. The principle is based on the cleavage of a synthetic peptide substrate that has been conjugated to a chromophore, most commonly p-nitroaniline (pNA).

-

Enzymatic Reaction: Thrombin specifically recognizes and cleaves the peptide sequence in the chromogenic substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA).

-

Chromophore Release: Upon cleavage, the pNA molecule is released.

-

Colorimetric Detection: Free pNA has a distinct yellow color and absorbs light maximally at 405 nm. The rate of the increase in absorbance at 405 nm is directly proportional to the enzymatic activity of thrombin in the sample.

When an inhibitor like Thrombin B-Chain (147-158) is introduced, it can interfere with thrombin's function (e.g., by blocking a cofactor binding site), leading to a decrease in the rate of pNA release. This reduction in activity can be quantified to determine the inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 1. Principle of the Thrombin Chromogenic Inhibition Assay.

Experimental Protocols

Materials and Reagents

-

Human or Bovine α-Thrombin

-

Thrombin B-Chain (147-158) Peptide

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4-8.4

-

Stop Solution: 20% Acetic Acid (optional, for endpoint assays)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Calibrated pipettes and sterile tips

-

Deionized water

Data Presentation: Reagent Preparation and Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent/Diluent |

| Thrombin | 100 NIH-U/mL | 0.5 - 2.0 NIH-U/mL | Assay Buffer |

| Chromogenic Substrate (S-2238) | 5 mM | 100 - 300 µM | Deionized Water |

| Thrombin B-Chain (147-158) | 10 mM | 0.1 µM - 1000 µM | Assay Buffer |

| Assay Buffer | 1X | 1X | N/A |

| Stop Solution (Optional) | 20% (v/v) | 20% (v/v) | N/A |

Protocol 1: Baseline Thrombin Activity (Kinetic Assay)

This protocol establishes the baseline activity of the thrombin enzyme under the chosen assay conditions.

-